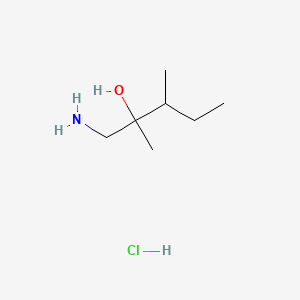

1-amino-2,3-dimethylpentan-2-olhydrochloride,Mixtureofdiastereomers

Description

1-Amino-2,3-dimethylpentan-2-ol hydrochloride is a chiral amino alcohol hydrochloride salt existing as a mixture of diastereomers due to the presence of multiple stereocenters. Diastereomers arise from differences in the spatial arrangement of substituents around stereogenic centers, leading to distinct physical and chemical properties. This compound is structurally characterized by:

- A pentan-2-ol backbone with methyl groups at positions 2 and 3.

- An amino group at position 1, protonated as a hydrochloride salt.

Diastereomeric mixtures are common in synthetic chemistry, often requiring advanced separation techniques (e.g., chromatography or crystallization) for isolation.

Properties

CAS No. |

42328-59-6 |

|---|---|

Molecular Formula |

C7H18ClNO |

Molecular Weight |

167.68 g/mol |

IUPAC Name |

1-amino-2,3-dimethylpentan-2-ol;hydrochloride |

InChI |

InChI=1S/C7H17NO.ClH/c1-4-6(2)7(3,9)5-8;/h6,9H,4-5,8H2,1-3H3;1H |

InChI Key |

LGWUOAPQDISASR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(CN)O.Cl |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

1-amino-2,3-dimethylpentan-2-olhydrochloride is a chiral compound characterized by its amino alcohol structure. Its molecular formula is with a molecular weight of approximately 167.68 g/mol. The presence of multiple chiral centers leads to a mixture of diastereomers, which can exhibit varied biological activities.

Biological Activity

The biological activity of amino alcohols like 1-amino-2,3-dimethylpentan-2-olhydrochloride can be attributed to their structural features that allow them to interact with biological systems. Key areas of interest include:

- Neurotransmitter Modulation : Compounds with amino alcohol structures often show potential in modulating neurotransmitter systems, particularly in the central nervous system (CNS). They may act as agonists or antagonists at various receptor sites.

- Antimicrobial Properties : Some amino alcohols have demonstrated antimicrobial activity against a range of pathogens. This can be attributed to their ability to disrupt cell membranes or interfere with metabolic pathways.

- Antiviral Effects : Certain diastereomers may exhibit antiviral properties by inhibiting viral replication or entry into host cells.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 42328-59-6 |

| Molecular Formula | C7H18ClNO |

| Molecular Weight | 167.68 g/mol |

| Chiral Centers | 2 |

Case Studies and Research Findings

-

Neurotransmitter Interaction :

- A study investigated the effects of similar amino alcohols on serotonin receptors, revealing that specific diastereomers could enhance serotonin activity, potentially leading to applications in mood disorders.

-

Antimicrobial Activity :

- Research indicated that compounds structurally similar to 1-amino-2,3-dimethylpentan-2-ol exhibited significant antibacterial effects against Gram-positive bacteria. The mechanism was linked to membrane disruption.

-

Antiviral Research :

- A recent investigation into the antiviral properties of amino alcohols highlighted their potential in inhibiting the replication of certain viruses, suggesting a pathway for therapeutic development against viral infections.

Comparison with Similar Compounds

Doxorubicinol Hydrochloride (Mixture of Diastereomers)

Key Similarities :

Key Differences :

- Structure: Doxorubicinol features a complex tetracyclic aglycone core with sugar moieties, whereas the target compound is a simpler amino alcohol derivative.

Data Table 1: Structural and Functional Comparison

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Key Similarities :

Key Differences :

- Functional Groups : The patent compound is a methyl ester with a methoxy group, whereas the target compound is a free alcohol.

- NMR Data : The patent compound’s ¹H-NMR (DMSO-d6) shows signals at δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH₃), and 1.02 (s, 9H, C(CH₃)₃), distinct from the target compound’s expected peaks .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Key Similarities :

Key Differences :

- Functional Groups: Chloroacetamides contain amide and chloro groups, unlike the amino alcohol hydrochloride.

- Application : Used as herbicides (e.g., pretilachlor for rice paddies), contrasting with the unstated use of the target compound .

Research Findings and Challenges

- Diastereomer Separation: Techniques like HPLC or chiral resolution (used for doxorubicinol ) are critical but resource-intensive.

- Biological Activity: Doxorubicinol’s stereochemistry directly impacts its cytotoxicity, suggesting similar structure-activity relationships in the target compound .

- Synthetic Scalability : The patent compound’s 100% yield in hydrochloride formation highlights optimized protocols that could be adapted for the target compound.

Preparation Methods

Multi-Step Synthetic Routes

The compound is commonly prepared via multi-step synthetic sequences involving:

- Formation of the amino alcohol backbone through nucleophilic addition or reductive amination.

- Introduction of methyl substituents at C-2 and C-3 positions via stereoselective alkylation or reduction.

- Conversion to hydrochloride salt by acidification.

For example, related amino alcohols have been synthesized by reduction of keto intermediates or ring closure reactions followed by catalytic hydrogenation, yielding mixtures of cis and trans isomers.

Stereoselective Reduction and Amination

Stereoselective reduction of keto precursors using sodium borohydride or boron trifluoride etherate in tetrahydrofuran (THF) is a common step to generate amino alcohols with control over stereochemistry. Chiral catalysts or ligands can be employed to influence diastereomeric ratios, though complete stereocontrol is challenging.

Use of Chiral Catalysts and Ligands

Chiral catalysts such as those derived from Sharpless epoxidation or chiral reducing agents have been reported to improve stereochemical outcomes in related amino alcohol syntheses. These methods aim to favor one diastereomer over others by asymmetric induction during key bond-forming steps.

Specific Preparation Methods

Acid-Catalyzed Conversion and Salt Formation

A process described in patent literature for related amino alcohols involves:

- Charging the amino alcohol precursor in THF.

- Addition of concentrated sulfuric acid at 20–30 °C.

- Addition of methanesulfonic acid or para-toluenesulfonic acid and cyclohexane.

- Refluxing with simultaneous water removal for 3–5 hours.

- Cooling and pH adjustment to 8–9 with sodium hydroxide.

- Extraction and concentration to obtain sulfonate intermediates or hydrochloride salts.

Catalytic Hydrogenation

Catalytic hydrogenation using Pd/C under hydrogen pressure (5–7 kg/cm²) at 25–30 °C is employed to reduce intermediates and finalize the amino alcohol structure. This step is critical for removing protecting groups or reducing double bonds without racemization.

Grignard Addition

Grignard reagents prepared from aryl bromides (e.g., 3-bromoanisole) in THF under nitrogen atmosphere can be reacted with keto intermediates to introduce the aryl and methyl substituents stereoselectively. This method requires careful control of temperature and stoichiometry to optimize yield and stereochemical purity.

Challenges and Optimization

Stereochemical Control

- Diastereomeric mixtures arise due to competing reaction pathways and the presence of multiple chiral centers.

- Optimization of reaction temperature, solvent polarity, and pH is essential to minimize racemization and favor desired diastereomers.

- Use of chiral catalysts or ligands can improve stereoselectivity but may increase complexity and cost.

Separation of Diastereomers

- Chromatographic techniques such as flash chromatography on silica gel with gradient elution (hexane/ethyl acetate with triethylamine) are used for initial separation.

- Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (cellulose or amylose-based) separates diastereomers effectively at scale.

- Crystallization exploiting solubility differences in solvents like methanol/water can also isolate individual diastereomers.

Racemization and Purity

- Continuous flow racemization methods combined with dynamic diastereomeric crystallization have been developed to enhance purity and yield by converting undesired isomers back to racemic mixtures for re-crystallization.

- Careful monitoring of reaction parameters is required to avoid formation of impurities and degradation products.

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H-NMR distinguishes diastereomers by unique splitting patterns and chemical shifts of diastereotopic protons.

- Chiral HPLC: Separates diastereomers using chiral stationary phases and optimized mobile phases.

- Mass Spectrometry (MS): Confirms molecular formulas and fragmentation patterns for each diastereomer.

Summary Table of Preparation Methods

| Step | Method/Condition | Purpose | Notes |

|---|---|---|---|

| Keto intermediate synthesis | Multi-step synthesis from precursors | Backbone formation | Precursor for amino alcohol |

| Stereoselective reduction | NaBH4/BF3·Et2O in THF | Amino alcohol formation | Partial stereocontrol |

| Acid-catalyzed conversion | H2SO4, methanesulfonic acid, reflux in cyclohexane | Salt formation and intermediate conversion | Water removal critical |

| Catalytic hydrogenation | Pd/C catalyst, H2 pressure (5–7 kg/cm²), 25–30 °C | Reduction of intermediates | Avoids racemization |

| Grignard addition | Mg, 3-bromoanisole, THF, N2 atmosphere | Introduction of methyl and aryl groups | Temperature control essential |

| Diastereomer separation | Flash chromatography, preparative chiral HPLC | Isolation of pure diastereomers | Solvent and pH optimization needed |

| Racemization & crystallization | Continuous flow racemization, crystallization | Purity enhancement | Dynamic resolution of diastereomers |

Q & A

Q. What are the key challenges in synthesizing 1-amino-2,3-dimethylpentan-2-ol hydrochloride as a diastereomeric mixture, and how can reaction conditions be optimized to control stereochemistry?

The synthesis of diastereomeric mixtures often faces challenges in stereochemical control due to competing reaction pathways. For example, in analogous syntheses of amino alcohol hydrochlorides, the use of chiral catalysts (e.g., Sharpless epoxidation derivatives) or stereoselective reducing agents (e.g., NaBH₄ with chiral ligands) can influence diastereomer ratios . Reaction parameters such as temperature, solvent polarity, and pH must be optimized to minimize racemization. In a related synthesis ( ), hydrochloric acid in dioxane was used to protonate intermediates, which stabilized the product and prevented side reactions .

Q. What analytical techniques are most effective for characterizing and distinguishing diastereomers in this compound?

- NMR Spectroscopy : ¹H-NMR can resolve diastereomers due to distinct splitting patterns from differing spatial arrangements. For example, in a structurally similar compound (), diastereotopic protons showed distinct resonances (δ 3.86–3.89 ppm) .

- Chiral HPLC : Reversed-phase columns with chiral stationary phases (e.g., cellulose- or amylose-based) can separate diastereomers. For instance, in , HPLC resolved diastereomers of α-ethyl norepinephrine hydrochloride using a polar organic mobile phase .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas and fragmentation patterns unique to each diastereomer .

Q. How can researchers separate and isolate individual diastereomers from the mixture for biological testing?

Chromatographic methods are preferred:

- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate with 1% triethylamine to reduce peak tailing).

- Preparative HPLC : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) for baseline separation. highlights the use of preparative HPLC for isolating diastereomers at scale .

- Crystallization : Solvent screening (e.g., methanol/water) may exploit solubility differences between diastereomers .

Advanced Research Questions

Q. How do the stereochemical configurations of the diastereomers influence their reactivity in subsequent derivatization reactions (e.g., oxidation, alkylation)?

The spatial arrangement of functional groups in diastereomers can lead to divergent reactivity. For example:

- Oxidation : Tertiary alcohols in one diastereomer may resist oxidation (e.g., with KMnO₄) due to steric hindrance, while others form ketones () .

- Nucleophilic Substitution : The amine group’s accessibility in one configuration may favor SN2 reactions with alkyl halides, while steric shielding in another diastereomer slows kinetics.

- Kinetic Resolution : Differential reaction rates can be exploited to selectively functionalize one diastereomer over another .

Q. What strategies can mitigate instability issues during storage or handling of this compound, particularly related to hygroscopicity or thermal degradation?

- Lyophilization : Freeze-drying the hydrochloride salt reduces hygroscopicity and improves shelf life .

- Inert Atmosphere Storage : Use argon or nitrogen in sealed vials to prevent oxidation of the amine group.

- Temperature Control : Store at –20°C; avoid repeated freeze-thaw cycles. notes instability in structurally similar compounds due to reactive functional groups, requiring strict moisture control .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity differences between diastereomers?

- Density Functional Theory (DFT) : Calculate energy minima and transition states to model stereoelectronic effects on reactivity .

- Molecular Docking : Compare binding affinities of diastereomers to target proteins (e.g., enzymes or receptors). For example, in , amino alcohol derivatives were hypothesized to interact with biological targets via hydrogen bonding and hydrophobic interactions .

- Pharmacophore Modeling : Map functional groups critical for activity to prioritize diastereomers for in vitro testing .

Q. What are the implications of diastereomer ratios on pharmacological or toxicological profiles in preclinical studies?

- Dose-Response Variability : One diastereomer may exhibit higher potency (e.g., EC₅₀) or toxicity (e.g., LD₅₀) due to preferential binding.

- Metabolic Pathways : Hepatic enzymes (e.g., CYP450) may metabolize diastereomers at different rates, altering pharmacokinetics. highlights metabolic differences in doxorubicinol diastereomers .

- Regulatory Considerations : Regulatory agencies (e.g., FDA) require enantiomeric/diastereomeric purity data for drug candidates, necessitating rigorous analytical validation .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Diastereomer Characterization

Q. Table 2: Reaction Optimization for Stereochemical Control

| Parameter | Optimal Condition | Impact on Diastereomer Ratio |

|---|---|---|

| Temperature | 0–5°C | Reduces epimerization |

| Solvent | Anhydrous THF | Stabilizes intermediates |

| Catalyst | (R)-BINAP (2 mol%) | Enhances enantioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.